

2-(Methylthio)naphthalene CAS number and synonyms

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Compound of Interest

Compound Name: 2-(Methylthio)naphthalene

Cat. No.: B188729

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An In-depth Technical Guide to 2-(Methylthio)naphthalene

This technical guide provides a comprehensive overview of **2-(Methylthio)naphthalene**, a naphthalene derivative of interest to researchers and professionals in the fields of chemistry and drug development. This document details its chemical identity, physical properties, synthesis methodologies, and known chemical reactions. While specific biological data for this compound is limited in publicly available literature, this guide also discusses the metabolism and toxicological context of related naphthalene compounds to provide a framework for potential biological evaluation.

Chemical Identity and Physical Properties

2-(Methylthio)naphthalene, identified by the CAS number 7433-79-6, is an aromatic organosulfur compound.^[1] Its core structure consists of a naphthalene ring substituted with a methylthio (-SCH₃) group at the second position.

Identifier	Value	Reference
CAS Number	7433-79-6	[1]
Molecular Formula	C11H10S	[1]
Molecular Weight	174.26 g/mol	[1]
IUPAC Name	2-(Methylsulfanyl)naphthalene	[1]
Melting Point	62-63 °C	
Boiling Point	303.7 °C at 760 mmHg	
Density	1.12 g/cm ³	[2]
InChI Key	SSKUUDUKJMIOKQ-UHFFFAOYSA-N	[1]
SMILES	CSC1=CC2=CC=CC=C2C=C1	[1]

Synonyms

This compound is known by several synonyms in chemical literature and commercial catalogs.

Synonym	Reference
2-Methylthio naphthalene	[1]
2-Methylmercaptanaphthalene	[1]
2-Methylsulfanyl naphthalene	[1]
Methyl 2-naphthyl sulfide	[2]
Naphth-2-yl methyl thioether	[1]
Methyl naphthalen-2-yl sulfane	[1]

Synthesis of 2-(Methylthio)naphthalene

The synthesis of **2-(Methylthio)naphthalene** can be achieved through various routes. A common strategy involves the introduction of the methylthio group onto a pre-existing

naphthalene scaffold. One plausible method is the reaction of a bromonaphthalene precursor with a methylthiolating agent.

Experimental Protocol: Synthesis of 2-Bromonaphthalene from 2-Naphthol

A key precursor, 2-bromonaphthalene, can be synthesized from 2-naphthol. The following is a detailed protocol adapted from established organic synthesis procedures.^[3]

Materials and Equipment:

- 500 ml three-necked, round-bottomed flask
- Mechanical stirrer
- Dropping funnel
- Reflux condenser with a drying tube
- Ice bath and heating mantle (or oil/metal bath)
- Distillation apparatus
- Triphenylphosphine
- Acetonitrile
- Bromine
- β -Naphthol (2-naphthol)
- Pentane
- 20% Sodium hydroxide solution
- Anhydrous magnesium sulfate
- Alumina for column chromatography

Procedure:

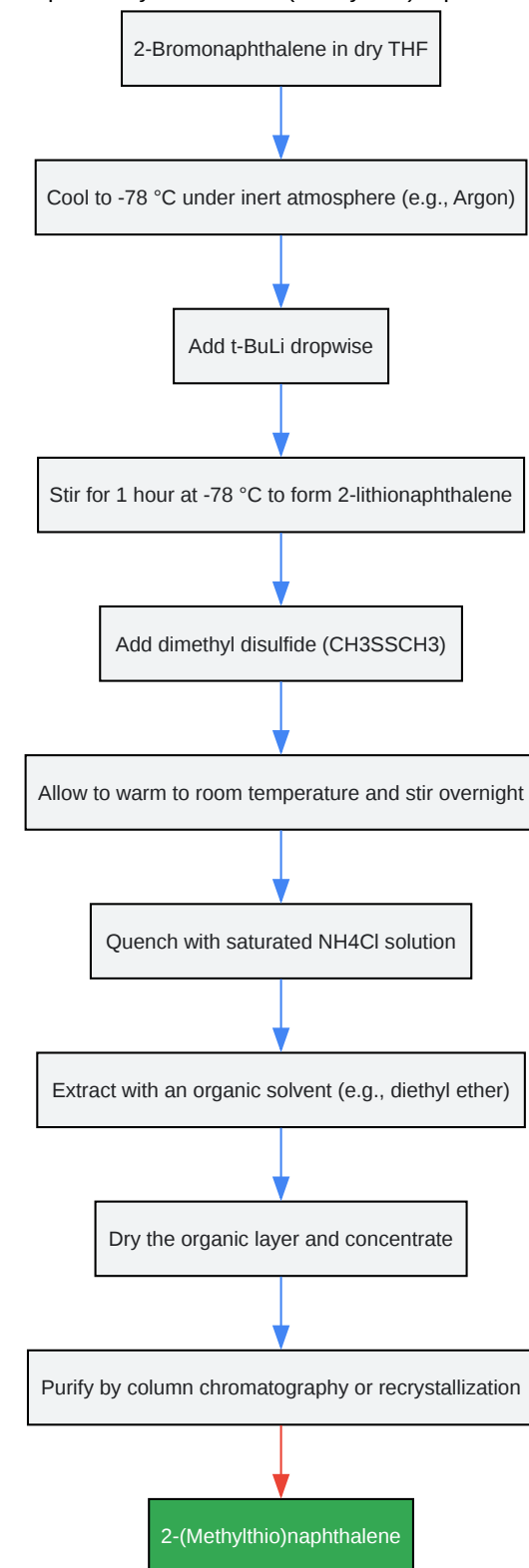
- Equip the 500 ml flask with a stirrer, dropping funnel, and reflux condenser.
- Charge the flask with 144 g (0.55 mole) of triphenylphosphine and 125 ml of acetonitrile.
- Cool the stirred solution in an ice bath.
- Add 88 g of bromine dropwise over 20-30 minutes.
- After the bromine addition is complete, remove the ice bath.
- Add a solution of 72 g (0.50 mole) of 2-naphthol in 100 ml of acetonitrile in one portion.
- Heat the reaction mixture to 60-70 °C for at least 30 minutes.
- Fit the flask for simple distillation and remove the acetonitrile under reduced pressure until the bath temperature reaches 110 °C.
- Replace the condenser with a wide-bore tube leading to a water trap and switch to a high-temperature bath (e.g., Wood's metal).
- Raise the bath temperature to 200-220 °C until all solids have melted.
- Increase the bath temperature to 340 °C and maintain until the evolution of hydrogen bromide ceases (approximately 20-30 minutes).
- Cool the reaction mixture to about 100 °C and pour it into a 1-liter beaker to cool to room temperature.
- Add 300 ml of pentane and break up the solid into a fine precipitate.
- Filter the solid by suction and wash it with two 300-ml portions of pentane.
- Combine the pentane filtrates, wash with 200 ml of 20% sodium hydroxide, and dry over anhydrous magnesium sulfate.
- Purify the product by passing the pentane extract through an alumina column.

- Distill the pentane to yield 2-bromonaphthalene as a white solid.

Proposed Synthesis of 2-(Methylthio)naphthalene from 2-Bromonaphthalene

While a detailed, peer-reviewed protocol for the direct synthesis of **2-(Methylthio)naphthalene** was not found in the immediate search, a reported method involves the treatment of a bromonaphthalene with tert-butyllithium followed by dimethyl disulfide.^[4] The following is a generalized workflow for this type of reaction.

Proposed Synthesis of 2-(Methylthio)naphthalene

[Click to download full resolution via product page](#)Caption: Proposed workflow for the synthesis of **2-(Methylthio)naphthalene**.

Chemical Reactions

2-(Methylthio)naphthalene serves as a precursor in the synthesis of other naphthalene derivatives. One documented application is its use in the production of 1-chloro-2-methylsulfanylnaphthalene.[5] This reaction is carried out using a $\text{CuCl}_2\text{-Al}_2\text{O}_3$ catalyst in benzene as the solvent.[5]

Biological Activity and Toxicology

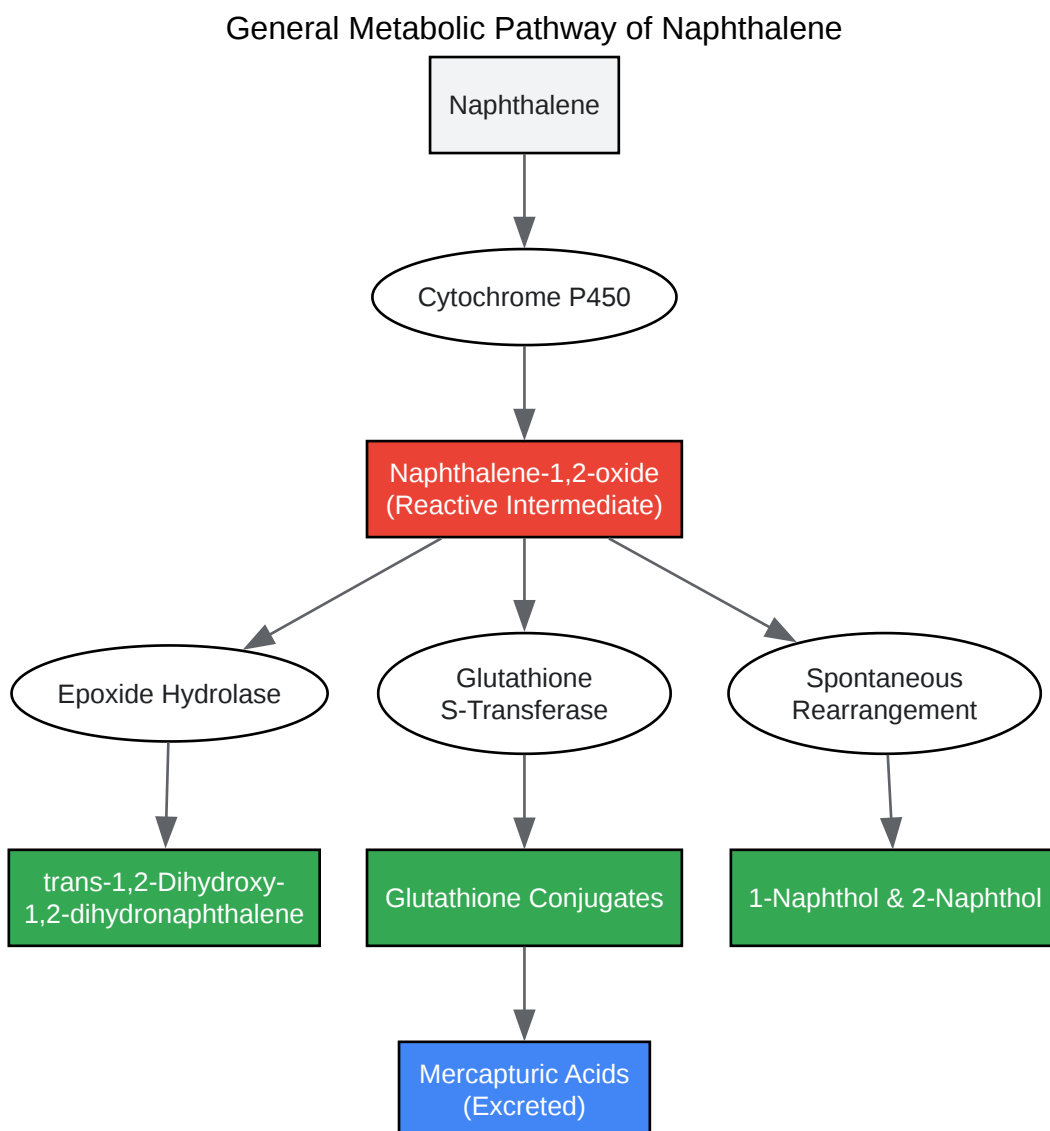
There is a significant lack of specific data in the scientific literature regarding the biological activity, mechanism of action, and toxicology of **2-(Methylthio)naphthalene**. However, the metabolism and toxicity of naphthalene and its alkylated derivatives have been studied, which can provide insights into the potential metabolic fate of **2-(Methylthio)naphthalene**.

Naphthalene is metabolized by cytochrome P450 (CYP) enzymes to form reactive intermediates, such as naphthalene-1,2-oxide.[6] This epoxide can then undergo several transformations, including detoxification pathways or conversion to toxic metabolites. In humans, CYP1A2 and CYP3A4 are major isoforms involved in naphthalene metabolism.[7]

Studies on the metabolism of naphthalene in rats have identified the formation of methylthio-containing metabolites, which are excreted in urine.[6] The formation of these metabolites is thought to occur through the reaction of naphthalene epoxides with nucleophiles like methionine or methyl mercaptan. This suggests that the methylthio group in **2-(Methylthio)naphthalene** could potentially be a site of metabolic activity. For instance, studies on other methylthio-containing aromatic compounds, such as 2-methylthiobenzothiazole, have shown that the methylthio group can be oxidized to a methylsulfoxide and/or methylsulfone, which then becomes a substrate for conjugation with glutathione.[8]

The presence of an alkyl substituent on the naphthalene ring can influence the metabolic pathway. For 2-methylnaphthalene, in vitro studies with human and rat liver microsomes have shown that metabolism can occur via oxidation of either the alkyl side chain or the aromatic ring.[9][10]

Given the known toxicity of some naphthalene metabolites, any in vitro or in vivo studies of **2-(Methylthio)naphthalene** should include a thorough evaluation of its metabolic profile and the potential for bioactivation to reactive species.



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Caption: General metabolic pathway of naphthalene in mammals.

Conclusion

2-(Methylthio)naphthalene is a well-characterized chemical compound with established synthesis routes from common precursors. Its primary documented application is in further chemical synthesis. While there is a substantial body of research on the biological activities of naphthalene and its various derivatives, specific data on the biological effects, mechanism of action, and involvement in signaling pathways of **2-(Methylthio)naphthalene** are conspicuously absent from the current body of scientific literature. Future research is needed to

elucidate the pharmacological and toxicological profile of this compound to determine its potential for applications in drug discovery and development.

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